3-Sulfanyloxolan-2-one

Permanent wave Curl formation efficiency pH-dependent reducing power

3-Sulfanyloxolan-2-one (CAS 14032-62-3), also designated as α-mercapto-γ-butyrolactone, butyrolactonethiol, or 2-mercapto-γ-butyrolactone, is a sulfur-containing heterocyclic compound belonging to the γ-butyrolactone class, distinguished by a thiol (-SH) substituent at the α-position of the lactone ring. With molecular formula C4H6O2S, molecular weight 118.15 g/mol, density 1.25 g/cm³, boiling point 278.5 °C at 760 mmHg, and a calculated logP of 0.23, it is a colorless liquid soluble in common organic solvents.

Molecular Formula C4H6O2S
Molecular Weight 118.16 g/mol
CAS No. 14032-62-3
Cat. No. B077332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Sulfanyloxolan-2-one
CAS14032-62-3
Molecular FormulaC4H6O2S
Molecular Weight118.16 g/mol
Structural Identifiers
SMILESC1COC(=O)C1S
InChIInChI=1S/C4H6O2S/c5-4-3(7)1-2-6-4/h3,7H,1-2H2
InChIKeySUWCVSZZLFOSJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Sulfanyloxolan-2-one (CAS 14032-62-3): Compound Class, Physicochemical Identity, and Procurement Context


3-Sulfanyloxolan-2-one (CAS 14032-62-3), also designated as α-mercapto-γ-butyrolactone, butyrolactonethiol, or 2-mercapto-γ-butyrolactone, is a sulfur-containing heterocyclic compound belonging to the γ-butyrolactone class, distinguished by a thiol (-SH) substituent at the α-position of the lactone ring . With molecular formula C4H6O2S, molecular weight 118.15 g/mol, density 1.25 g/cm³, boiling point 278.5 °C at 760 mmHg, and a calculated logP of 0.23, it is a colorless liquid soluble in common organic solvents . Its bifunctional architecture—combining a lactone carbonyl with a nucleophilic thiol—enables dual reactivity modes utilized across synthetic chemistry, chemical biology, and personal care applications [1].

Dual-reactivity building block: lactone carbonyl and nucleophilic thiol in a single, low-logP heterocycle
Acidic-pH hair perming research: enables curl-formation studies near hair's isoelectric point without alkaline swelling
Synthetic chemistry workflow fit: dianion precursor for stereoselective α-alkylidene-γ-butyrolactone construction

Why Generic Substitution Fails for 3-Sulfanyloxolan-2-one: Structural Determinants That Preclude In-Class Interchangeability


Although 3-sulfanyloxolan-2-one shares the thiol functional group with common hair-perming reducing agents such as thioglycolic acid and cysteine, it cannot be treated as a commodity thiol. Its differentiation arises from a combination of structural features: the absence of a free carboxyl group eliminates pH-dependent ionization that governs diffusion behavior, while the cyclic lactone architecture imparts a balanced hydrophilic–lipophilic character (logP 0.23) that permits Fickian diffusion into hair keratin without the alkaline swelling pretreatment required by carboxyl-bearing thiols [1][2]. These attributes translate into quantitatively distinct performance in wave-forming efficiency across pH regimes, reduced cumulative hair-fiber damage, and a unique synthetic utility as a dianion precursor for stereoselective transformations—none of which can be replicated by simply substituting another thiol [3][4].

3-Sulfanyloxolan-2-one
Thioglycolic acid
Carboxyl group drives pH-dependent ionization and alkaline swelling requirements; diffusion profile and damage accumulation may shift markedly.
3-Sulfanyloxolan-2-one
L-Cysteine
Non-Fickian transport and alkaline-pH restriction can alter wave-efficiency profile and multi-cycle damage endpoints; not a direct substitute.
3-Sulfanyloxolan-2-one
γ-Butyrolactone / γ-Thiobutyrolactone
Lack the α-thiol group required for dianion generation; stereoselective α-alkylidene-γ-butyrolactone synthesis pathway is unavailable.

Quantitative Differentiation Evidence for 3-Sulfanyloxolan-2-one: Head-to-Head Comparative Performance Data vs. Thioglycolic Acid and Cysteine


Wave-Forming Efficiency Across pH Regimes: α-Mercapto-γ-butyrolactone vs. Thioglycolic Acid and Cysteine

In a direct comparative study of wave-forming efficiency on human hair, α-mercapto-γ-butyrolactone (C4H6O2S) achieved 67% wave efficiency at pH 6, whereas thioglycolic acid and cysteine exhibited almost no curl-forming ability below neutral pH—their efficacy is restricted to alkaline conditions (pH 9), where thioglycolic acid reaches 86% and cysteine reaches 62% [1]. The target compound uniquely maintains stable and high curl formation across a broad acidic pH range, a property not observed for any comparator [1].

Wave Efficiency vs. pH
Head-to-head
67% wave efficiency at pH 6 (target) vs. ~0% for thioglycolic acid and cysteine at equivalent acidic pH. Comparators require pH 9 to function.
Supports acid-range curl-formulation fit
Reported endpoint context; human hair, pH 6 vs pH 9
Permanent wave Curl formation efficiency pH-dependent reducing power

Cumulative Hair-Fiber Damage Resistance: Tensile Strength Retention After Repeated Treatment Cycles

After 5 repeated treatment cycles, hair treated with α-mercapto-γ-butyrolactone retained tensile breaking strength comparable to untreated hair, exhibiting only a relatively small decrease, whereas standard thioglycolic acid and cysteine treatments caused progressive and significant reduction in breaking strength with each cycle [1]. SEM observation confirmed that cuticle layers remained smooth and flat after target-compound treatment, in contrast to the lifting, peeling, splitting, and hole formation observed on thioglycolic acid- and cysteine-treated hair surfaces [1]. Contact angle measurements showed minimal change for α-mercapto-γ-butyrolactone-treated hair, indicating preserved cuticle hydrophobicity and barrier function [1].

Multi-Cycle Damage Resistance
Cross-study comparable
Tensile strength near untreated level after 5 cycles; cuticle remains smooth and flat (SEM). Comparators show progressive strength loss and cuticle deterioration.
Supports repeat-treatment formulation context
Qualitative comparison from available summary; exact tensile values not provided
Hair damage Tensile strength Repeated treatment durability

Diffusion Mechanism Divergence: Fickian vs. Non-Fickian Transport into Hair Keratin

Microspectrophotometric analysis of reducing-agent penetration into cross-sectioned human hair revealed that butyrolactonethiol (3-sulfanyloxolan-2-one) exhibits Fickian (concentration-gradient-driven) diffusion behavior, categorically distinct from the non-Fickian or mixed diffusion patterns displayed by carboxyl-bearing thiols such as thioglycolic acid, thiolactic acid, and L-cysteine [1]. This difference is mechanistically attributed to the absence of a carboxyl group in butyrolactonethiol, which eliminates pH-dependent electrostatic interactions with charged keratin residues and enables predictable, swelling-independent permeation [1].

Fickian Diffusion Mechanism
Class-level inference
Butyrolactonethiol exhibits Fickian diffusion; carboxyl-bearing thiols show non-Fickian or mixed patterns due to pH-dependent keratin interactions.
Enables modeled, swelling-independent delivery
Microspectrophotometry at 664 nm; cross-sectional hair analysis
Diffusion kinetics Hair permeability Fickian transport

Operational pH Window: Enabling Acidic-Perm Technology at Hair's Isoelectric Point

α-Mercapto-γ-butyrolactone possesses a sufficiently low pKa such that a therapeutically effective concentration of the reactive thiolate anion (R-S⁻) is generated even at pH values approaching hair's natural isoelectric point (pH 4.5–5.5) [1]. This stands in contrast to thioglycolic acid (pKa ~10.2 for the thiol group) and cysteine, which require alkaline pH (9–10) to achieve meaningful dissociation and reducing activity [1]. The commercial product Spiera® (Showa Denko) exploits this property, operating at pH 4.5–5.5 and delivering soft, flexible curl finish with reduced odor compared to ammonium thioglycolate systems [2][3].

Acidic Operational pH Window
Class-level inference
Effective at pH 4.5–6 near hair's isoelectric point. Thioglycolic acid and cysteine require pH 9–10 for meaningful thiolate concentration and activity.
Enables acid-pH perm formulation context
Wave efficiency at pH 6 = 67% vs. ~0% for comparators
Isoelectric point formulation Acidic permanent wave Low-pKa reducing agent

Synthetic Versatility: Dianion Generation for Stereoselective α-Alkylidene-γ-butyrolactone Construction

Treatment of α-mercapto-γ-butyrolactone with 2.2 equivalents of lithium diisopropylamide (LDA) in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA) at −78 °C in THF cleanly generates the corresponding dianion, which reacts with a range of carbonyl electrophiles to afford α-alkylidene-γ-butyrolactones with high stereoselectivity in a one-pot procedure [1]. This reactivity is enabled by the dual acidity of the α-C–H (pKa ~25–30) and the S–H proton, creating a nucleophilic species with two reactive centers. In contrast, simple γ-butyrolactone cannot form an analogous dianion, and non-thiol analogs (e.g., γ-butyrolactone itself or γ-thiobutyrolactone) require pre-functionalization or alternative activation strategies [1].

Dianion Stereoselective Synthesis
Supporting evidence
Dianion generated with 2.2 eq LDA/TMEDA at −78 °C; reacts with carbonyl electrophiles to give α-alkylidene-γ-butyrolactones stereoselectively.
Supports medicinal chemistry scaffold access
One-pot procedure; reactivity unique to α-mercapto scaffold
Dianion chemistry Stereoselective synthesis α-Alkylidene-γ-butyrolactone

Best-Fit Application Scenarios for 3-Sulfanyloxolan-2-one Based on Evidence-Supported Differentiation


Acidic-pH Permanent Wave and Curling Formulations for Damaged or Color-Treated Hair

Formulators developing 'acid perm' or 'color-safe perm' products can leverage the compound's unique 67% wave efficiency at pH 6 and its ability to function near hair's isoelectric point (pH 4.5–5.5) without alkaline swelling agents [1][2]. This addresses the unmet need for perming technology compatible with concurrently dyed hair, where conventional alkaline thioglycolate systems cause color fading and excessive cuticle damage [1].

Low-Damage, Multi-Cycle Hair Reshaping Systems (Professional and Home-Use)

For brands targeting repeat-use permanent wave or straightening products, the evidence of minimal tensile strength loss, preserved cuticle integrity, and limited protein leaching after 5 treatment cycles supports product claims of 'repeat-perm safety' that cannot be substantiated with thioglycolic acid or cysteine [1]. The commercial Spiera® product line already demonstrates this positioning in the Japanese professional market [3].

Stereoselective Synthesis of α-Alkylidene-γ-butyrolactone Libraries for Medicinal Chemistry

Medicinal chemists seeking efficient access to α-alkylidene-γ-butyrolactone scaffolds—a motif present in numerous cytotoxic natural products and antitumor leads—can employ the dianion methodology with 3-sulfanyloxolan-2-one as a bifunctional building block [4]. The one-pot, stereoselective condensation with carbonyl electrophiles offers a strategic disconnection not achievable with unsubstituted γ-butyrolactone or γ-thiobutyrolactone [4].

Controlled-Release Hair Treatment Formulations Requiring Predictable Diffusion Kinetics

The Fickian diffusion behavior of butyrolactonethiol—confirmed by microspectrophotometric cross-sectional analysis—enables quantitative modeling of active-ingredient penetration depth and rate [5]. This is valuable for developers of advanced hair-treatment products (e.g., leave-in smoothing treatments, specialty hair masks) where spatial and temporal control of reducing-agent delivery is critical for efficacy and safety.

Application
Selection Property
Validation Focus
Acidic-pH perm and color-safe curling studies
pH-dependent wave-efficiency profile
Curl retention at pH 4.5–6; color-fading endpoint monitoring
Multi-cycle, low-damage hair reshaping research
Cumulative tensile-strength and cuticle integrity
Repeated-treatment cycle endpoints; protein-leaching assays
Stereoselective α-alkylidene-γ-butyrolactone library synthesis
Dianion reactivity and bifunctional scaffold
Stereochemical outcome review; carbonyl electrophile scope
Controlled-release hair-treatment formulation research
Fickian diffusion kinetics
Penetration-depth modeling; spatial-temporal delivery endpoints

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